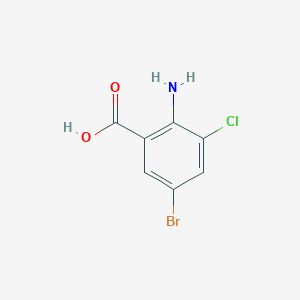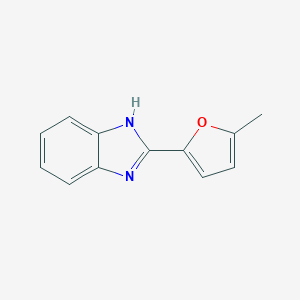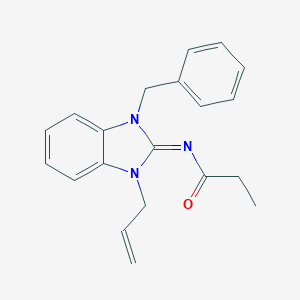![molecular formula C19H20N2O2S2 B376921 4-benzyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 352445-72-8](/img/structure/B376921.png)
4-benzyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrano-thieno-pyrimidine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
- **Oxidizing Agents
Propiedades
Número CAS |
352445-72-8 |
|---|---|
Fórmula molecular |
C19H20N2O2S2 |
Peso molecular |
372.5g/mol |
Nombre IUPAC |
4-benzyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H20N2O2S2/c1-19(2)9-13-14(11-23-19)25-16-15(13)17(22)21(18(20-16)24-3)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clave InChI |
MVTXCBGDOJLGPA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)CC4=CC=CC=C4)C |
SMILES canónico |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine](/img/structure/B376844.png)
![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)

![3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B376849.png)
![1-{2-(4-bromophenyl)-9-[2-(piperidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376850.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376852.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B376854.png)
![9-Ethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B376855.png)
![ethyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376858.png)
![N-[1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]propanamide](/img/structure/B376859.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B376860.png)
